2-hexadecylsulfanyl-1H-benzimidazole
Description
2-Hexadecylsulfanyl-1H-benzimidazole is a benzimidazole derivative featuring a sulfanyl group substituted at the 2-position with a hexadecyl (16-carbon) alkyl chain. The long alkyl chain may enhance lipophilicity, influencing membrane permeability and solubility compared to shorter-chain analogs.
Properties
Molecular Formula |
C23H38N2S |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-hexadecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C23H38N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23-24-21-18-15-16-19-22(21)25-23/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25) |
InChI Key |
XZYXHAKUMKKFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,2-phenylenediamine with hexadecylthiol in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the hexadecylsulfanyl group.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-Hexadecylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-hexadecylsulfanyl-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The hexadecylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through multiple pathways, including the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-hexadecylsulfanyl-1H-benzimidazole with three structurally related benzimidazole derivatives from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Findings:
Alkyl Chain Length and Lipophilicity :
- The hexadecyl chain in 2-hexadecylsulfanyl-1H-benzimidazole contrasts sharply with the methyl group in 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole . The longer chain likely increases lipophilicity (logP), improving membrane penetration but reducing aqueous solubility.
Substituent Type and Biological Activity: Aryl substituents (e.g., 2-(4-(2-Methyl-2-propanyl)phenyl) ) introduce steric bulk, which may hinder interactions with enzyme active sites compared to linear alkyl chains.
Positional Effects :
- Substituents at the 6-position (e.g., nitro group in ) can alter electronic properties of the benzimidazole ring, influencing binding affinity to biological targets such as DNA or kinases.
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